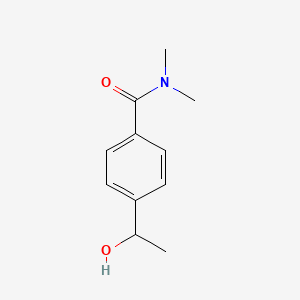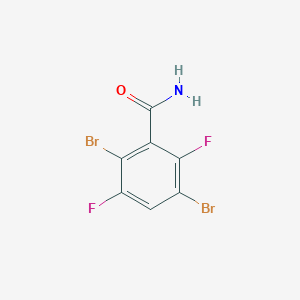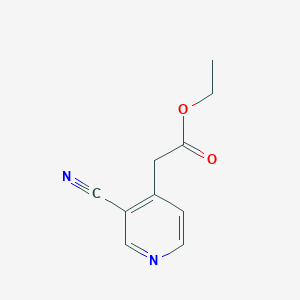
Ethyl 2-(3-cyanopyridin-4-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-cyanopyridin-4-yl)acetate is an organic compound with the molecular formula C10H10N2O2. It is a heterocyclic building block commonly used in organic synthesis. The compound features a pyridine ring substituted with a cyano group and an ethyl ester group, making it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-cyanopyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-methylnicotinonitrile with diethyl carbonate in the presence of sodium hydride as a base. The reaction is typically carried out in tetrahydrofuran (THF) at a temperature range of 0°C to 60°C for about 16 hours. The resulting mixture is then quenched with ammonium chloride solution and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-cyanopyridin-4-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Cyclization: Cyclization reactions may require catalysts such as acids or bases, depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-(3-cyanopyridin-4-yl)acetic acid.
Cyclization: Various heterocyclic compounds, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-cyanopyridin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of various fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-cyanopyridin-4-yl)acetate depends on its specific applicationThe cyano and ester groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Ethyl 2-(3-cyanopyridin-4-yl)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2-cyanopyridin-4-yl)acetate: Similar structure but with the cyano group at a different position on the pyridine ring.
Ethyl 2-(3-cyanopyridin-5-yl)acetate: Similar structure but with the cyano group at the 5-position on the pyridine ring.
These compounds share similar reactivity and applications but may differ in their physical properties and specific uses.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
ethyl 2-(3-cyanopyridin-4-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)5-8-3-4-12-7-9(8)6-11/h3-4,7H,2,5H2,1H3 |
Clave InChI |
QTNNTJJLSYUNJQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=NC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




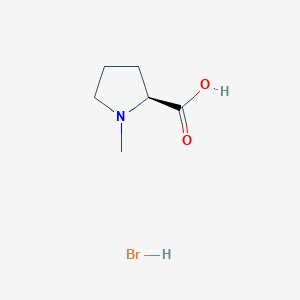
![5-(7-Bicyclo[4.1.0]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13090775.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
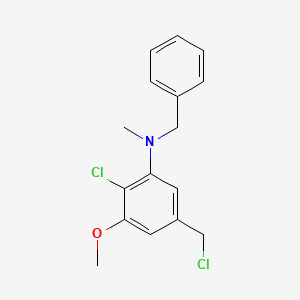
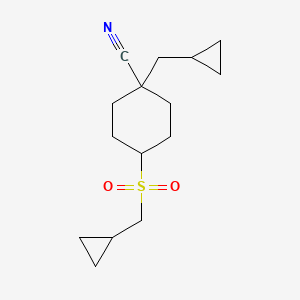
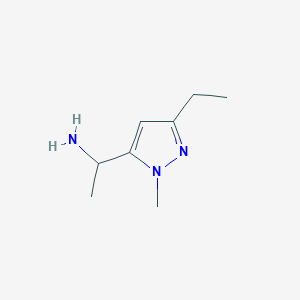
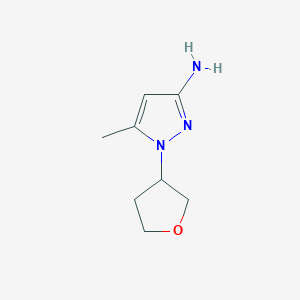
![5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13090815.png)
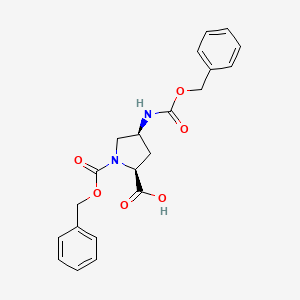
![4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B13090845.png)
